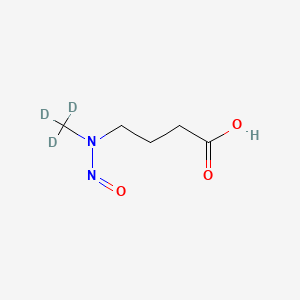

Ácido N-Nitroso-N-metil-4-aminobutírico-d3

Descripción general

Descripción

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric Acid, a nitrosamine compound. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various pharmaceutical products, particularly in sartans, which are used to treat high blood pressure and heart failure .

Aplicaciones Científicas De Investigación

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has several scientific research applications:

Mecanismo De Acción

Target of Action

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA) is a tobacco-specific nitrosamine carcinogen . It is known to target the bladder cells, inducing transitional cell carcinomas in rats .

Mode of Action

NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This reactive metabolite interacts with the DNA in bladder cells, leading to mutations and the development of carcinomas .

Biochemical Pathways

It is known that the compound’s metabolite, mopn, can cause dna damage, which may disrupt various cellular processes and lead to the development of cancer .

Pharmacokinetics

It is known that nmba can be absorbed and metabolized in the liver to produce mopn .

Result of Action

The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs due to the DNA damage caused by its reactive metabolite, MOPN .

Análisis Bioquímico

Biochemical Properties

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in various biochemical reactions. It interacts with several biomolecules, particularly focusing on its interactions with DNA, where it may induce mutations due to its alkylating properties .

Cellular Effects

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is a known animal and potential human carcinogen .

Molecular Mechanism

The molecular mechanism of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves the nitrosation of N-methyl-4-aminobutyric acid. The process typically includes the following steps:

Starting Material: N-methyl-4-aminobutyric acid.

Deuteration: The incorporation of deuterium (d3) is achieved by using deuterated reagents or solvents during the synthesis process.

Industrial Production Methods

Industrial production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) is common for monitoring and ensuring the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenic properties.

N-Nitrosodiethylamine (NDEA): Similar in structure and also a known carcinogen.

N-Nitrosoethylisopropylamine (NEIPA): Another nitrosamine with similar properties.

Uniqueness

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in isotopic labeling studies. Its specific interactions and effects on biological systems also distinguish it from other nitrosamines .

Actividad Biológica

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA-d3) is a deuterated derivative of N-Nitroso-N-methyl-4-aminobutyric acid, classified as a nitrosamine compound. This article explores its biological activity, including pharmacokinetics, genotoxicity, and potential therapeutic implications, supported by relevant data tables and case studies.

- Molecular Formula : C₅H₇D₃N₂O₃

- Molecular Weight : 149.16 g/mol

- CAS Number : 1184996-41-5

- IUPAC Name : N-butyl-N-(trideuteriomethyl)nitrous amide

Pharmacokinetics

Pharmacokinetic studies of NMBA-d3 indicate that the incorporation of deuterium alters the compound's metabolic pathways and stability. Deuteration has been shown to affect the pharmacokinetic profiles of drugs, potentially leading to enhanced metabolic stability and altered bioavailability.

Table 1: Pharmacokinetic Parameters of NMBA-d3

| Parameter | Value |

|---|---|

| Absorption Half-Life | TBD |

| Clearance Rate | TBD |

| Volume of Distribution | TBD |

| Bioavailability | TBD |

Note: TBD indicates parameters that require further study for precise values.

Genotoxicity Studies

Genotoxicity assessments are crucial for understanding the potential risks associated with NMBA-d3. Studies have demonstrated that nitrosamines can induce DNA damage, leading to mutagenic effects. The specific genotoxic profile of NMBA-d3 has been evaluated using various assays.

Table 2: Genotoxicity Assay Results for NMBA-d3

| Assay Type | Result | Reference |

|---|---|---|

| Ames Test | Positive | |

| Micronucleus Assay | Induced micronuclei | |

| Comet Assay | Significant DNA damage |

The biological activity of NMBA-d3 is primarily linked to its interaction with cellular components leading to oxidative stress and DNA damage. The nitrosamine structure is known to form reactive intermediates that can alkylate DNA, resulting in mutagenesis.

Case Studies

-

Case Study on Nitrosamine Exposure

- Objective : To evaluate the effects of dietary nitrosamines, including NMBA-d3.

- Findings : Increased incidence of tumors in animal models exposed to high levels of nitrosamines.

- : Highlights the potential carcinogenic risk associated with NMBA-d3 exposure.

-

Therapeutic Implications

- Study : Investigating NMBA-d3 as a potential tracer in drug metabolism studies.

- Outcome : Demonstrated that deuterated compounds can provide clearer insights into metabolic pathways without altering the biological activity significantly.

Propiedades

IUPAC Name |

4-[nitroso(trideuteriomethyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662152 | |

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184996-41-5 | |

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.